molecular formula C5H8O6S2 B1584390 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide CAS No. 3670-93-7

2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide

Cat. No.: B1584390
CAS No.: 3670-93-7
M. Wt: 228.2 g/mol
InChI Key: UCFQFMBCPHTKRN-UHFFFAOYSA-N
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Description

2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide is a complex organic compound with the molecular formula C5H8O6S2. It is known for its unique structure, which includes a spirocyclic arrangement of oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide typically involves the reaction of pentaerythritol with sulfurous acid under controlled conditions. The reaction is carried out in an acidic medium, often using a catalyst to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions typically involve the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of more complex molecules.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or other molecules, and influencing biochemical processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide is unique due to its spirocyclic structure and the presence of both oxygen and sulfur atoms. Similar compounds include cyclic sulfites and cyclic disulfites, which share some structural similarities but differ in their functional groups and reactivity

List of Similar Compounds

  • Cyclic sulfites

  • Cyclic disulfites

  • Pentaerythritol cyclic disulfite

  • Sulfurous acid cyclic diesters

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Properties

IUPAC Name

2,4,8,10-tetraoxa-3λ4,9λ4-dithiaspiro[5.5]undecane 3,9-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O6S2/c6-12-8-1-5(2-9-12)3-10-13(7)11-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFQFMBCPHTKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COS(=O)O1)COS(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190160
Record name Pentaerythritol, cyclic disulfite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3670-93-7
Record name 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane, 3,9-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3670-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythritol, cyclic disulfite
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Record name NSC25619
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Record name Pentaerythritol, cyclic disulfite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,8,10-tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide
Reactant of Route 2
Reactant of Route 2
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide
Reactant of Route 3
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide

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